BenchChemオンラインストアへようこそ!

4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Medicinal Chemistry Lead Optimization Physicochemical Property Triaging

4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS 263386-01-2) is a synthetic heterocyclic small molecule (MW 274.4, C12H10N4S2) built on a 4-(thiazol-5-yl)pyrimidin-2-amine core that bears a thiophen-2-yl substituent at the thiazole 2-position and a methyl group at the thiazole 4-position. This scaffold topology places the compound within the well-established pharmacophore class of thiazole-substituted aminopyrimidines, which is widely exploited in kinase inhibitor discovery programs, in particular for spleen tyrosine kinase (SYK) and cyclin-dependent kinase (CDK) targets.

Molecular Formula C12H10N4S2
Molecular Weight 274.36
CAS No. 263386-01-2
Cat. No. B2699060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine
CAS263386-01-2
Molecular FormulaC12H10N4S2
Molecular Weight274.36
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CS2)C3=NC(=NC=C3)N
InChIInChI=1S/C12H10N4S2/c1-7-10(8-4-5-14-12(13)16-8)18-11(15-7)9-3-2-6-17-9/h2-6H,1H3,(H2,13,14,16)
InChIKeyLAQCHAJFZDVXTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS 263386-01-2): Chemical Class and Core Procurement Identity


4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS 263386-01-2) is a synthetic heterocyclic small molecule (MW 274.4, C12H10N4S2) built on a 4-(thiazol-5-yl)pyrimidin-2-amine core that bears a thiophen-2-yl substituent at the thiazole 2-position and a methyl group at the thiazole 4-position [1]. This scaffold topology places the compound within the well-established pharmacophore class of thiazole-substituted aminopyrimidines, which is widely exploited in kinase inhibitor discovery programs, in particular for spleen tyrosine kinase (SYK) and cyclin-dependent kinase (CDK) targets [2]. The compound is catalogued in ChEMBL (CHEMBL5490794) and is commercially available from multiple suppliers as a research-grade building block, typically at ≥90–95% purity [1].

Why 4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine Cannot Be Interchanged with In-Class Analogs


The 4-(thiazol-5-yl)pyrimidin-2-amine scaffold supports a broad family of compounds whose biological target profiles are exquisitely sensitive to the nature and substitution pattern of the heteroaryl ring at the thiazole 2-position. Replacing the thiophen-2-yl group of the present compound with a pyridin-2-yl (CAS 499796-01-9) or 4-chlorophenyl (CAS 308088-19-9) moiety alters both the electronic character and the hydrogen-bonding capacity of the molecule, which can radically shift kinase selectivity profiles [2]. Furthermore, the presence of the 4-methyl group on the thiazole ring distinguishes this compound from the des-methyl analog 4-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS 1823184-33-3) [1]. Even minor structural modifications within this chemotype have been shown to produce order-of-magnitude differences in biochemical IC50 values against specific kinases [2]. Consequently, treating these analogs as interchangeable procurement items without understanding the structure-activity relationship context risks selecting a compound with a fundamentally different biological fingerprint.

Product-Specific Quantitative Evidence for 4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine (263386-01-2)


Physicochemical Differentiation: Molecular Weight and Calculated Lipophilicity vs. Closest Analogs

Relative to its three closest commercially available structural analogs, 4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine exhibits an intermediate molecular weight (274.4 Da) and a moderate computed lipophilicity (XLogP3-AA = 2.4) that distinguish it from both the lighter des-methyl analog (MW 260.3) and the heavier chlorophenyl analog (MW 302.8) [1]. The combination of the thiophene ring and 4-methyl substitution yields a topological polar surface area (TPSA) of 121 Ų, identical to the des-methyl analog, but the methyl group reduces hydrogen-bond donor capacity relative to larger heteroaryl variants [1]. These properties position the compound as a compact, moderately lipophilic probe suitable for fragment-based or scaffold-hopping campaigns where oral bioavailability-relevant property space (MW < 500, XLogP < 5) must be preserved [2].

Medicinal Chemistry Lead Optimization Physicochemical Property Triaging

Biochemical Selectivity Evidence: Negative SAMHD1 Inhibition Data Defines a Selectivity Boundary

In an enzyme-coupled malachite green assay against human recombinant SAMHD1 (deoxynucleoside triphosphate triphosphohydrolase), 4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine at a concentration of 5 µM produced −2.9% inhibition, formally classified as 'Not Active' [1]. This negative result provides a concrete selectivity data point: the compound does not inhibit SAMHD1, a dNTPase involved in innate immunity and nucleotide metabolism [1]. While this result is a single-point negative readout rather than a full dose-response, it can serve as a counter-screen exclusion criterion for researchers selecting chemical probes that must avoid SAMHD1 engagement.

Kinase Selectivity Profiling SAMHD1 Off-target Screening

Kinase Scaffold Class-Level Inference: 4-Thiazolyl-pyrimidin-2-amines as Privileged SYK/CDK Inhibitor Cores

The 4-thiazolyl-pyrimidin-2-amine scaffold to which this compound belongs has been validated through multiple X-ray co-crystal structures and biochemical studies as a potent kinase inhibitor core. Published SAR on the closely related 4-thiazolyl-2-phenylaminopyrimidine series demonstrated that nanomolar SYK inhibitors can be achieved with Ki values as low as single-digit nanomolar, with the thiazole 2-substituent serving as a critical determinant of potency and selectivity [1]. In the CDK2 subfamily, 4-(thiazol-5-yl)pyrimidin-2-amines have been co-crystallized with CDK2 (PDB 3SW7, 1PXL, 1PXN, 1PXO), confirming the binding mode of this chemotype in the ATP-binding pocket [2]. While direct IC50 data for 4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine itself against SYK or CDK2 has not been identified in public databases, the collective SAR from the patent and primary literature supports the expectation that this compound engages the kinase ATP site [1][2]. Researchers synthesizing focused kinase libraries may therefore prioritize this specific analog over the des-methyl variant to exploit the conformational restriction and potential selectivity gain conferred by the 4-methyl group.

Kinase Inhibition Spleen Tyrosine Kinase (SYK) Cyclin-Dependent Kinase (CDK)

Research and Industrial Application Scenarios for 4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine (263386-01-2)


Kinase-Focused Fragment Library or Scaffold-Hopping Collection Member

This compound is suitable for inclusion in a kinase-targeted fragment or lead-like library where the 4-thiazolyl-pyrimidin-2-amine core is desired. The moderate MW (274.4 Da), acceptable lipophilicity (XLogP = 2.4), and single hydrogen-bond donor (NH2) place it within lead-like physicochemical space [1]. The 4-methyl-thiophene substitution pattern provides a differentiated vector for SAR exploration relative to the des-methyl analog, allowing medicinal chemists to probe steric and conformational effects on kinase selectivity without substantially increasing molecular weight [1]. The confirmed lack of SAMHD1 activity further supports its use in selectivity panel screening [2].

Negative Control or Counter-Screen for SAMHD1-Mediated Nucleotide Metabolism Studies

Based on the ChEMBL-recorded negative result (−2.9% inhibition at 5 µM against human SAMHD1) [2], this compound can serve as a negative control in assays investigating SAMHD1-dependent dNTP hydrolysis. Researchers studying innate immune pathways or nucleotide analog metabolism where SAMHD1 activity is a confounding variable may use this compound to confirm that observed phenotypic effects are not attributable to SAMHD1 inhibition. The compound's structural relationship to kinase inhibitor chemotypes further allows its deployment as a kinase-active control probe in the same experimental system, provided target-specific kinase activity is independently verified.

Synthetic Intermediate for 2-Aminopyrimidine-Based Kinase Inhibitor Lead Optimization

The primary amine at the pyrimidine 2-position serves as a reactive handle for further derivatization, including amide coupling, reductive amination, or Buchwald-Hartwig arylation [1]. Procurement of this specific intermediate enables the synthesis of focused compound libraries exploring the SAR around the thiazole 2-(thiophen-2-yl) and 4-methyl substituents, a region known to modulate kinase selectivity in the 4-thiazolyl-pyrimidin-2-amine class [1]. The commercial availability at ≥90–95% purity from multiple suppliers ensures material access for parallel synthesis workflows.

Quote Request

Request a Quote for 4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.